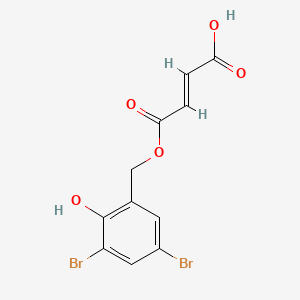

Mono(3,5-dibromosalicyl)fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mono(3,5-dibromosalicyl)fumarate, also known as this compound, is a useful research compound. Its molecular formula is C11H8Br2O5 and its molecular weight is 379.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hemoglobin Modification

One of the primary applications of mono(3,5-dibromosalicyl)fumarate is in the modification of hemoglobin. Research has shown that this compound can react with bovine and human hemoglobin under oxygenated conditions, resulting in pseudo-crosslinked derivatives that exhibit altered oxygen-binding characteristics.

Case Study: Bovine Hemoglobin

In studies involving bovine hemoglobin, this compound specifically acylates lysines in the beta-cleft of the protein. This reaction introduces a pseudo-crosslink that stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers. The modified hemoglobin shows a fivefold increase in retention time in circulation compared to untreated bovine hemoglobin, indicating potential benefits for transfusion applications .

- Oxygen Affinity : The modified hemoglobin exhibits a P50 value of 5.4 kPa at 37°C and pH 7.4, demonstrating altered oxygen affinity that is less sensitive to anions but responsive to CO2 levels .

- Bohr Effect : The Bohr effect is shifted toward a more alkaline pH range, suggesting modifications in proton release dynamics during oxygen binding .

Case Study: Human Hemoglobin

Similar modifications have been observed with human oxyhemoglobin. The reaction with this compound leads to derivatives that maintain stability at lower pH levels (pH 5.5), unlike normal hemoglobin which dissociates under these conditions. The modified human hemoglobin also demonstrates a reduced cooperativity in oxygen binding, which may be advantageous in certain clinical settings .

- Yield and Purification : The reaction yields a purified derivative with approximately 70% efficiency, making it viable for laboratory and clinical applications .

- Retention Time : The half-time retention of this compound in rat models increased fourfold compared to normal hemoglobin, highlighting its potential as an effective oxygen carrier in transfusion medicine .

Potential Applications in Transfusion Medicine

The enhanced stability and altered oxygen-binding properties of this compound-modified hemoglobin suggest several potential applications:

- Oxygen Carriers : Its ability to function as an oxygen carrier makes it a candidate for use in blood substitutes or perfusion fluids during surgeries.

- Anti-Sickling Agent : The modification also shows promise as an anti-sickling agent for treating sickle cell disease by stabilizing the hemoglobin structure against polymerization under low oxygen conditions .

Electrochemical Studies

Electrochemical studies have further elucidated the interactions between this compound and hemoglobin. These studies reveal insights into how chemical modifications can influence electron transfer processes within red blood cells, potentially affecting overall cellular metabolism and function .

Propriétés

Numéro CAS |

93705-06-7 |

|---|---|

Formule moléculaire |

C11H8Br2O5 |

Poids moléculaire |

379.99 g/mol |

Nom IUPAC |

(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C11H8Br2O5/c12-7-3-6(11(17)8(13)4-7)5-18-10(16)2-1-9(14)15/h1-4,17H,5H2,(H,14,15)/b2-1+ |

Clé InChI |

SGTOKVHOVUZTIK-OWOJBTEDSA-N |

SMILES |

C1=C(C=C(C(=C1COC(=O)C=CC(=O)O)O)Br)Br |

SMILES isomérique |

C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)O)O)Br)Br |

SMILES canonique |

C1=C(C=C(C(=C1COC(=O)C=CC(=O)O)O)Br)Br |

Synonymes |

3,5-DBSF FMDA-3,5 fumaryl monodibromoaspirin mono(3,5-dibromosalicyl)fumarate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.